![molecular formula C20H19N3O2 B3153704 Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate CAS No. 76360-67-3](/img/structure/B3153704.png)
Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The benzylamino group suggests the presence of a benzene ring attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The exact structure would depend on the positions of these groups on the pyrimidine ring .Chemical Reactions Analysis
As with the synthesis, the chemical reactions involving this compound would depend on its exact structure. The presence of the amino and carboxylate groups suggest that it could participate in acid-base reactions . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings . The presence of the ethyl ester group suggests it might be somewhat soluble in organic solvents .Scientific Research Applications
- Carbazole-containing compounds, including derivatives of Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate, have shown promise as antibacterial, antifungal, and antiviral agents .
- Further studies evaluated the impact on human fibroblast cells, revealing varying levels of toxicity .
Antimicrobial Activity
Cytotoxicity Studies
Electro-Optical Applications
Mechanism of Action
The mechanism of action of this compound is not clear without more specific information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body . The presence of the amino group could allow it to participate in hydrogen bonding with biological targets .
Future Directions
properties
IUPAC Name |
ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-20(24)17-14-22-18(16-11-7-4-8-12-16)23-19(17)21-13-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDOADIUFVAYBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176651 | |
Record name | Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate | |
CAS RN |
76360-67-3 | |
Record name | Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76360-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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